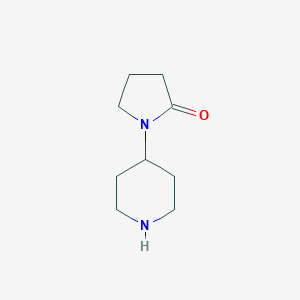

1-(Piperidin-4-il)pirrolidin-2-ona

Descripción general

Descripción

1-(Piperidin-4-yl)pyrrolidin-2-one, also known as 1-piperidin-4-ylpyrrolidin-2-one or 1-piperidin-2-one, is a compound that is used in a variety of scientific applications. It is a cyclic amine with a molecular formula of C7H13NO, and is a member of the pyrrolidine family of compounds. It is a colorless, odorless, and highly volatile liquid that is soluble in water, ethanol, and other organic solvents. It is also a strong base and has a melting point of -41°C.

Aplicaciones Científicas De Investigación

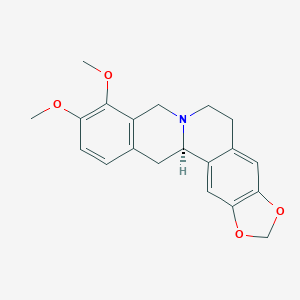

Síntesis de alcaloides

Los alcaloides son un grupo de compuestos químicos naturales que contienen principalmente átomos de nitrógeno básicos. “1-(Piperidin-4-il)pirrolidin-2-ona” se ha utilizado en la síntesis de varios alcaloides . Estas moléculas complejas se utilizan a menudo en medicina debido a sus efectos farmacológicos.

Creación de β-aminoácidos inusuales

Este compuesto también es fundamental en la síntesis de β-aminoácidos inusuales como la estatina y sus derivados . Estos aminoácidos desempeñan un papel crucial en el desarrollo de fármacos para reducir el colesterol.

Diseño de fármacos y aplicaciones farmacéuticas

Los derivados de la piperidina, incluida “this compound”, son importantes en el diseño de fármacos. Están presentes en más de veinte clases de productos farmacéuticos y desempeñan un papel sustancial en la industria farmacéutica debido a sus actividades farmacológicas .

Actividad biológica y actividad farmacológica

La parte piperidina es una estructura común que se encuentra en muchos compuestos biológicamente activos. Los derivados de “this compound” se han estudiado por sus actividades biológicas y farmacológicas, que incluyen posibles aplicaciones terapéuticas .

Síntesis química y ciencia de los materiales

Los investigadores en ciencia de los materiales y síntesis química utilizan “this compound” para diversas aplicaciones, incluido el desarrollo de nuevos materiales y el estudio de reacciones químicas .

Inhibidores para la prolil-tRNA sintetasa citoplásmica de Plasmodium

Los derivados de “this compound” se han reposicionado y caracterizado como inhibidores para la prolil-tRNA sintetasa citoplásmica de Plasmodium, que es crucial en la lucha contra la malaria .

Mecanismo De Acción

Target of Action

It has been suggested that the compound may have inhibitory effects on leukotriene a4 hydrolase . Leukotriene A4 hydrolase is an enzyme involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects .

Mode of Action

Based on its potential target, it may exert its effects by binding to leukotriene a4 hydrolase and inhibiting its activity . This inhibition could potentially reduce the production of leukotrienes, molecules that play a key role in mediating inflammatory responses.

Biochemical Pathways

Leukotrienes are produced in the body during an inflammatory response, and their production can be reduced by inhibiting the activity of leukotriene A4 hydrolase .

Result of Action

Given its potential inhibitory effects on leukotriene a4 hydrolase, it may lead to a reduction in the production of leukotrienes . This could potentially result in anti-inflammatory effects, as leukotrienes are known to mediate inflammatory responses.

Análisis Bioquímico

Biochemical Properties

It is known that pyrrolidine derivatives, which include 1-(Piperidin-4-yl)pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that can efficiently explore the pharmacophore space due to sp3-hybridization .

Cellular Effects

It has been found that similar compounds can bind to NLRP3 and inhibit its activation and IL‐1β release in differentiated THP‐1 cells .

Molecular Mechanism

It is known that the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Dosage Effects in Animal Models

Similar compounds have shown significant reduction of immobility time in the mouse tail suspension test at doses ranging from 10 to 50 mg/kg .

Propiedades

IUPAC Name |

1-piperidin-4-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9-2-1-7-11(9)8-3-5-10-6-4-8/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWNMBJRWFCCOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592714 | |

| Record name | 1-(Piperidin-4-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91596-61-1 | |

| Record name | 1-(Piperidin-4-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidin-4-yl-pyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

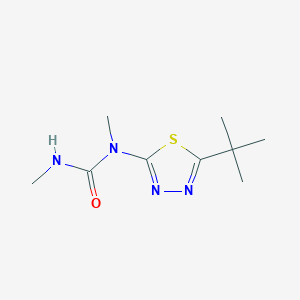

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)

![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)